3-[1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl]aniline is a chemical compound with the molecular formula and a CAS number of 1626413-52-2. This compound features a triazole ring connected to an aniline group, which provides it with unique chemical reactivity and biological activity. It is classified as a triazole derivative and is notable for its potential applications in medicinal chemistry and materials science.
The synthesis of 3-[1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl]aniline typically involves the following steps:
The industrial scale synthesis may involve continuous flow reactors to enhance efficiency and maintain consistent quality. Reaction parameters such as temperature, pressure, and concentration are carefully controlled to maximize yield and minimize by-products.
The molecular structure of 3-[1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl]aniline consists of a triazole ring bonded to an aniline moiety via a butyl chain. The structural formula can be represented as follows:
Key structural data include:
3-[1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl]aniline can undergo several types of chemical reactions:
Typical reagents used include:
The mechanism of action for 3-[1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl]aniline involves its interaction with biological targets such as enzymes and receptors. The compound's structure facilitates the formation of stable complexes with these targets, leading to modulation of their activity. This can result in various biological effects including inhibition of enzyme activity or alteration in cellular signaling pathways.
While specific physical properties such as boiling point are not extensively documented in available sources, the compound is expected to be soluble in polar organic solvents due to its amine functionality.
The chemical properties include:
3-[1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl]aniline has several scientific uses:
1,2,3-Triazole-aniline hybrids represent a privileged scaffold in medicinal chemistry due to their versatile bioactivity, synthetic accessibility via click chemistry, and favorable physicochemical properties. These compounds integrate the hydrogen-bonding capacity and planar aromaticity of aniline with the dipolar character and metabolic stability of the 1,2,3-triazole ring. Such hybrids demonstrate broad pharmacological relevance, including anticancer [7], antimicrobial [2], and antiangiogenic activities. The triazole ring acts as a robust bioisostere for amide or ester functionalities while enhancing resistance to enzymatic degradation – a critical advantage in drug design [6] [7]. Their synthetic modularity enables rapid generation of structure-activity relationship (SAR) libraries through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), positioning them as key building blocks in lead optimization campaigns [8].
Table 1: Representative Bioactive 1,2,3-Triazole-Aniline Hybrids
Compound | Biological Activity | Structural Features | Source |
---|---|---|---|
3-(1H-1,2,3-Triazol-1-yl)aniline | Antiproliferative agents | Short spacer, monofunctional | [6] |
3-(2H-1,2,3-Triazol-2-yl)aniline | Kinase inhibitors | Isomeric triazole linkage | [8] |
4-(1H-1,2,3-Triazol-4-yl)aniline | Antibacterial scaffolds | Para-substitution pattern | [5] |
3-[1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl]aniline | Macrolide antibiotic synthesis | Bifunctional, flexible spacer | [1] [2] |
3-[1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl]aniline (C₁₂H₁₇N₅, MW 231.30 g/mol) exhibits distinctive structural features that differentiate it from simpler triazole-aniline hybrids:
Table 2: Comparative Physicochemical Properties of Key Triazole-Aniline Derivatives
Property | 3-[1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl]aniline | 3-(2H-1,2,3-Triazol-2-yl)aniline | 4-(1H-1,2,3-Triazol-1-yl)aniline |
---|---|---|---|
Molecular Formula | C₁₂H₁₇N₅ | C₈H₈N₄ | C₈H₈N₄ |
Molecular Weight (g/mol) | 231.30 | 160.18 | 160.18 |
Nitrogen Atoms | 5 | 4 | 4 |
Hydrogen Bond Donors | 2 | 1 | 1 |
Rotatable Bonds | 7 | 2 | 2 |
Salt Forms | Trihydrochloride (CAS 1788044-10-9) | Not reported | Not reported |
Reported Purity | ≥98% | 95% | Not specified |
Despite its utility as a synthetic intermediate, significant knowledge gaps exist regarding 3-[1-(4-aminobutyl)-1H-1,2,3-triazol-4-yl]aniline:
Future research objectives should address these gaps through: (1) development of robust multi-gram synthetic protocols; (2) comprehensive biopharmacological profiling beyond antibiotic contexts; (3) establishment of validated analytical methods; and (4) exploration of structure-property relationships through systematic analog synthesis. Such studies would unlock the full potential of this bifunctional hybrid as a versatile pharmacophore in drug discovery.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7